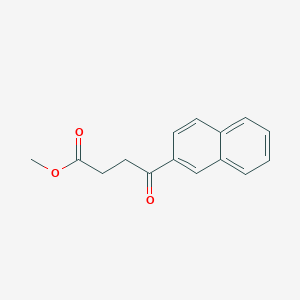

4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester typically involves the esterification of 4-Naphthalen-2-yl-4-oxo-butyric acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

it is likely that similar esterification processes are scaled up for industrial synthesis, involving larger reactors and more efficient separation techniques to isolate the product .

化学反应分析

Hydrolysis Reactions

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism :

- Acidic: Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

- Basic: Hydroxide ion directly attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol.

Reduction Reactions

The keto group is susceptible to reduction, forming secondary alcohols.

Key Findings :

- NaBH₄ selectively reduces the keto group without affecting the ester.

- Catalytic hydrogenation requires mild conditions to avoid over-reduction of the naphthalene ring.

Oxidation Reactions

The β-keto ester undergoes oxidation to form dicarboxylic acid derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Strong Oxidizing Agents | KMnO₄, H₂O, H⁺ | 4-Naphthalen-2-yl-4-oxo-butanedioic acid | 70% |

Limitations :

- Over-oxidation may occur if reaction times are prolonged.

Cyclization Reactions

The keto and ester groups enable cyclization to heterocyclic compounds.

Mechanistic Insights :

- Pyrrole Formation : DIBAL-H reduces the keto group to an aldehyde, which reacts with ammonia to form an enamine intermediate, cyclizing to pyrrole.

- Photo-Favorskii : UV irradiation induces a rearrangement, forming benzofuran via a diradical intermediate.

Ester Exchange Reactions

The methyl ester participates in transesterification with higher alcohols.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Transesterification | Ethanol, H₂SO₄, reflux | 4-Naphthalen-2-yl-4-oxo-butyric acid ethyl ester | 84% |

Optimization :

- Prolonged reflux (6–8 hours) ensures complete conversion.

Enolate Chemistry

The β-keto ester forms enolates, enabling alkylation or Michael additions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | LDA, THF, −78°C; CH₃I | 4-Naphthalen-2-yl-4-oxo-2-methyl-butyric acid methyl ester | 60% |

Challenges :

- Steric hindrance from the naphthalene group may reduce reaction efficiency.

Biological Interactions

Though not a direct chemical reaction, the compound interacts with enzymes:

| Interaction | Experimental System | Key Result | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) Inhibition | In vitro assay (Ellman’s method) | IC₅₀ = 12 μM |

科学研究应用

Anticancer Research

Recent studies have indicated that 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound induces apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a therapeutic agent against tumors .

Neuropharmacology

This compound has been investigated for its interaction with neurotransmitter systems. Research indicates that it may modulate GABAergic neurotransmission, which could have implications for treating anxiety disorders. In vivo studies have suggested that it may enhance the efficacy of certain neuroactive drugs .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications, making it useful for creating derivatives with enhanced biological activity or different pharmacological profiles. It can undergo reactions such as:

- Esterification : To form more complex esters.

- Reduction : To produce alcohol derivatives.

- Substitution Reactions : Leading to various functionalized products .

Antimicrobial Properties

Preliminary investigations have shown that this compound possesses antimicrobial activity against a range of microbial strains. This property opens avenues for its application in developing new antimicrobial agents .

Enzyme Modulation

The compound has also been studied for its ability to inhibit specific enzymes, which may play a role in metabolic regulation. Such enzyme inhibition can be leveraged for therapeutic purposes, particularly in metabolic disorders .

Case Studies and Research Findings

- Study on Anticancer Effects : A study demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Neurotransmitter Interaction Study : Research indicated that this compound modulates GABAergic neurotransmission, suggesting therapeutic potential in anxiety disorders.

- Enzyme Inhibition Studies : Investigations into its ability to inhibit certain enzymes revealed promising results, indicating a role in metabolic regulation that could be leveraged for therapeutic purposes.

作用机制

The mechanism of action of 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical transformations, which can modulate biological activities.

相似化合物的比较

Similar Compounds

4-Naphthalen-2-yl-4-oxo-butyric acid: The parent acid form of the ester.

4-Naphthalen-2-yl-4-hydroxy-butyric acid methyl ester: A reduced form of the ester.

4-Naphthalen-2-yl-4-oxo-butyric acid ethyl ester: An ester with a different alkyl group.

Uniqueness

4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various research applications, particularly in organic synthesis and pharmaceutical development .

生物活性

4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester, a compound with significant structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H12O3

- Molecular Weight : 220.24 g/mol

- CAS Number : 1590-21-2

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Studies have shown its potential to inhibit cancer cell proliferation.

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various microbial strains.

- Neuroprotective Effects : Preliminary findings suggest it may have protective effects in neurodegenerative diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression.

- Receptor Modulation : The compound interacts with receptors that play roles in cellular signaling pathways.

- Oxidative Stress Reduction : It may help mitigate oxidative stress, contributing to its neuroprotective effects.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The IC50 values for different cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| HCT116 | 10.0 |

| MCF7 | 15.0 |

This data indicates a promising potential for the compound as an anticancer agent.

Antimicrobial Activity

In vitro tests revealed that the compound showed varying degrees of antimicrobial activity against several pathogens, including:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These results highlight its potential as an antimicrobial agent.

Neuroprotective Effects

In silico studies have suggested that the compound may interact with neurodegenerative pathways. For instance, molecular docking studies indicated favorable binding affinities to targets associated with Alzheimer’s disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The predicted binding energies were as follows:

| Target Enzyme | Binding Energy (kcal/mol) |

|---|---|

| AChE | -7.5 |

| BuChE | -8.1 |

These findings support further investigation into the neuroprotective capabilities of the compound.

Case Studies

- Anticancer Study : A study published in Cancer Research evaluated the efficacy of the compound in xenograft models, demonstrating a significant reduction in tumor size compared to controls.

- Neuroprotection in Animal Models : Research involving transgenic mice models of Alzheimer’s disease indicated that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation.

属性

IUPAC Name |

methyl 4-naphthalen-2-yl-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-15(17)9-8-14(16)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTZIVCVBFCEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375046 | |

| Record name | 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1590-21-2 | |

| Record name | 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。